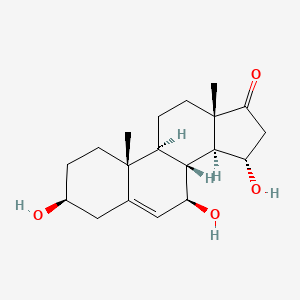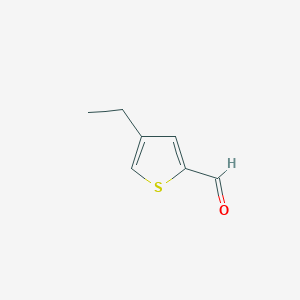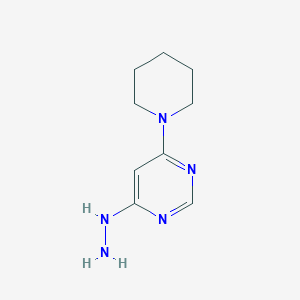
N-(2-bromo-5-methylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-5-methylphenyl)-2-methylpropanamide: is an organic compound with the molecular formula C11H14BrNO It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an isobutyramide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-5-methylphenyl)-2-methylpropanamide typically involves the reaction of 2-bromo-5-methylaniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-bromo-5-methylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Major Products Formed:
Substitution Reactions: Products include N-(2-substituted-5-methylphenyl)isobutyramides.
Oxidation Reactions: Products include N-(2-bromo-5-methylphenyl)isobutyric acid or N-(2-bromo-5-methylphenyl)acetaldehyde.
Reduction Reactions: Products include N-(2-bromo-5-methylphenyl)isobutylamine.
Aplicaciones Científicas De Investigación
N-(2-bromo-5-methylphenyl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-5-methylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparación Con Compuestos Similares
- N-(2-bromo-4-methylphenyl)isobutyramide
- N-(2-bromo-4-methylphenyl)butyramide
- N-(4-methyl-3-nitrophenyl)isobutyramide
Comparison: N-(2-bromo-5-methylphenyl)-2-methylpropanamide is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This structural arrangement influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C11H14BrNO |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
N-(2-bromo-5-methylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H14BrNO/c1-7(2)11(14)13-10-6-8(3)4-5-9(10)12/h4-7H,1-3H3,(H,13,14) |
Clave InChI |
AJVKQULRJLWLQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)NC(=O)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2,3,7,8,8a-Hexahydrocyclopenta[ij]isoquinoline](/img/structure/B8750666.png)
![tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B8750667.png)




![(S)-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8750692.png)

